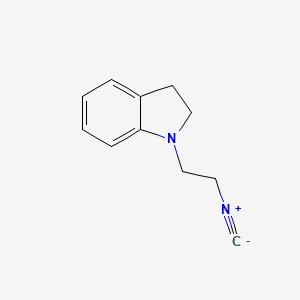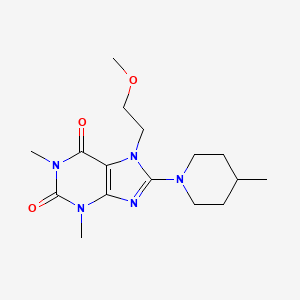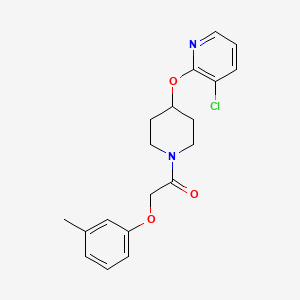
Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiophene derivatives and is known for its ability to inhibit glutamate transporters.
Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has been utilized in chemical synthesis processes. For instance, its synthesis was achieved through chemoselective methods from related chemical precursors, indicating its role in organic chemistry research and potential industrial applications (Jayaraman, Sridharan, & Nagappan, 2010).
Biological Activity and Pharmaceutical Research
- The compound and its derivatives have been explored for their potential biological activities. For example, certain derivatives have shown antimicrobial and anti-inflammatory properties, suggesting its relevance in pharmaceutical research and drug development (Narayana, Ashalatha, Raj, & Kumari, 2006).
- Research into the compound's crystal structure has contributed to understanding its potential interactions in biological systems. This kind of structural analysis is crucial for drug design, where the molecule's conformation and bonding patterns can influence its biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Chemical Properties and Reactions
- The compound's properties and reactions have been extensively studied. These studies include reactions with other chemical entities, shedding light on its chemical behavior and potential uses in synthetic chemistry. Such research aids in developing new synthetic pathways and materials (Youssef, 2009).
Properties
IUPAC Name |
methyl 3-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(11(9)15)13(16)17-4/h8H,5-7,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPFQDJTLXZSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)
![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)

![3-(dimethylamino)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2424545.png)


![3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)




![8-(4-methoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424557.png)
